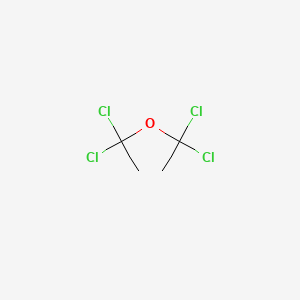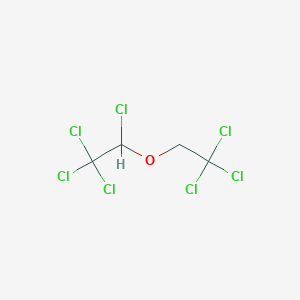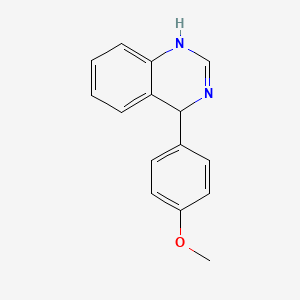![molecular formula C22H17N3 B14686127 N-Phenyl-4-[(E)-phenyldiazenyl]naphthalen-1-amine CAS No. 24308-76-7](/img/structure/B14686127.png)
N-Phenyl-4-[(E)-phenyldiazenyl]naphthalen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Phenyl-4-[(E)-phenyldiazenyl]naphthalen-1-amine is an aromatic amine with the chemical formula C16H12NH. This compound is notable for its binding affinity in mouse major urinary protein (MUP) and has various applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-4-[(E)-phenyldiazenyl]naphthalen-1-amine typically involves the reaction of 1-naphthylamine with phenyl diazonium salts under controlled conditions. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the diazotization process. The resulting diazonium salt is then coupled with 1-naphthylamine to form the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Analyse Des Réactions Chimiques
Types of Reactions
N-Phenyl-4-[(E)-phenyldiazenyl]naphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like chromic acid to form naphthoquinone derivatives.
Substitution: Electrophilic substitution reactions are common, where the aromatic ring undergoes substitution with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid, ferric chloride.
Reducing Agents: Sodium in boiling amyl alcohol.
Electrophiles: Halogens, nitro groups, sulfonic acids.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Tetrahydro derivatives.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
N-Phenyl-4-[(E)-phenyldiazenyl]naphthalen-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of complex organic molecules.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mécanisme D'action
The compound exerts its effects primarily through its interaction with proteins. In the case of mouse major urinary protein, N-Phenyl-4-[(E)-phenyldiazenyl]naphthalen-1-amine binds tightly to the protein, making numerous nonpolar contacts. This binding is facilitated by hydrogen bonds and hydrophobic interactions, which stabilize the protein-ligand complex .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Naphthylamine: An aromatic amine derived from naphthalene, used in the synthesis of dyes.
N-Phenylnaphthalen-1-amine: Similar in structure but differs in its binding affinity and applications.
Uniqueness
N-Phenyl-4-[(E)-phenyldiazenyl]naphthalen-1-amine is unique due to its high binding affinity in mouse major urinary protein, which is significantly higher than other similar compounds like 2-sec-butyl-4,5-dihydrothiazole and 3-isobutyl-2-methoxypyrazine .
Propriétés
Numéro CAS |
24308-76-7 |
|---|---|
Formule moléculaire |
C22H17N3 |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
N-phenyl-4-phenyldiazenylnaphthalen-1-amine |
InChI |
InChI=1S/C22H17N3/c1-3-9-17(10-4-1)23-21-15-16-22(20-14-8-7-13-19(20)21)25-24-18-11-5-2-6-12-18/h1-16,23H |
Clé InChI |
JXRBMZWNPWCGNN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=CC=C(C3=CC=CC=C32)N=NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


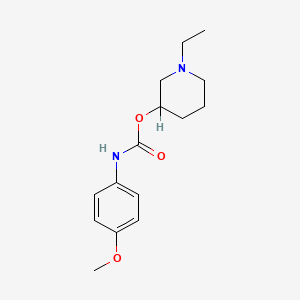
![1-Oxa-4-thiaspiro[4.5]decan-2-one, 4-oxide](/img/structure/B14686050.png)
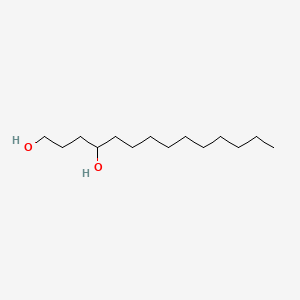
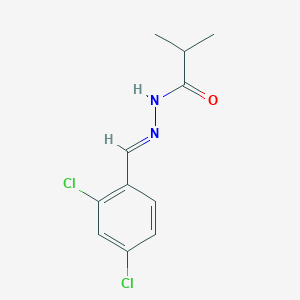
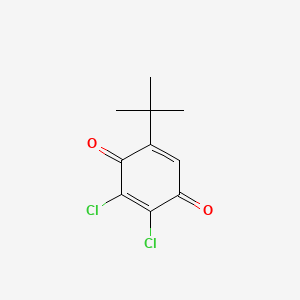
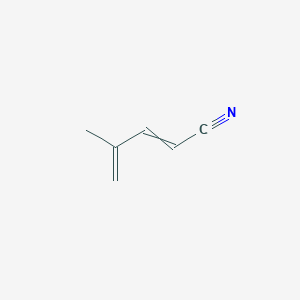

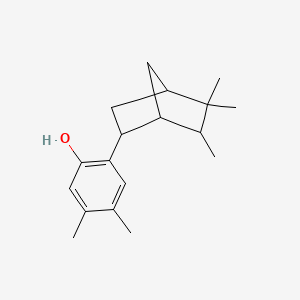
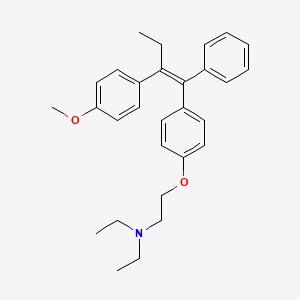
![1(3H)-Isobenzofuranone, 6-amino-3,3-bis[4-(dimethylamino)phenyl]-](/img/structure/B14686119.png)
